molecular formula C21H23N3O2 B2428633 3-(1'-Methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol CAS No. 899727-62-9

3-(1'-Methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol

Cat. No. B2428633
CAS RN: 899727-62-9
M. Wt: 349.434
InChI Key: VDKXJBBFRBSYPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a spiro compound, which is a type of compound where two rings share a single atom. The rings in this case are a benzene ring (benzo[e]) and a pyrazole ring (pyrazolo[1,5-c]). The compound also contains an oxazine ring (oxazine-5,4’-piperidin). The presence of these rings suggests that the compound might have interesting chemical properties and could potentially be used in various chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the spiro structure through a cyclization reaction. This could potentially be achieved through a reaction involving a 1,3-dipolar cycloaddition or a similar process .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings. The spiro structure would likely result in a rigid, three-dimensional structure. The presence of the nitrogen atoms in the pyrazole and oxazine rings could potentially allow for hydrogen bonding and other interactions .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The presence of the nitrogen atoms in the pyrazole and oxazine rings could make these sites nucleophilic. Additionally, the double bonds in the rings could potentially undergo addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its complex structure. The presence of the multiple rings could potentially make the compound quite stable. Additionally, the presence of the nitrogen atoms could potentially make the compound polar, which would influence its solubility .

Scientific Research Applications

Antimicrobial, Anti-Inflammatory, and Antioxidant Activity

Spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines, including compounds related to the one , have been studied for their antimicrobial, anti-inflammatory, and antioxidant activities. These compounds have shown high antimicrobial activity against certain strains such as S. aureus and have also exhibited anti-inflammatory effects superior to reference drugs like diclofenac, along with significant antioxidant activity (Mandzyuk et al., 2020).

Synthesis and Biological Activity

The synthesis of similar compounds and their evaluation for biological activities, such as antitumor and anti-inflammatory effects, has been a subject of study. Researchers synthesized 5-[4-(2-Aryl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)benzylidene]-1,3-thiazolidin-4-ones and found them to have notable biological activities (Horishny et al., 2020).

Potential Central Nervous System Agents

Compounds similar to 3-(1'-Methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol have been synthesized with a focus on potential applications as central nervous system agents. The synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors is one such example, highlighting the potential role of these compounds in the CNS (Huard et al., 2012).

Corrosion Inhibition

Derivatives of benzimidazole, similar in structure to the compound , have been studied for their role as corrosion inhibitors. These studies focus on the inhibitive action of such compounds on steel corrosion in acidic solutions, indicating potential industrial applications (Yadav et al., 2016).

Future Directions

Future research on this compound could involve exploring its potential uses in medicinal chemistry or materials science. Additionally, research could be done to optimize the synthesis of this compound and to explore its reactivity .

properties

IUPAC Name

3-(1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-23-11-9-21(10-12-23)24-19(17-7-2-3-8-20(17)26-21)14-18(22-24)15-5-4-6-16(25)13-15/h2-8,13,19,25H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKXJBBFRBSYPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N3C(CC(=N3)C4=CC(=CC=C4)O)C5=CC=CC=C5O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.